3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, methylthiazolyl, methoxybenzyl, and pyrazole carboxamide groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyrazole ring is then synthesized and coupled with the thiazole derivative. Finally, the methoxybenzyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide: shares similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H19FN4O2S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-20(30-22(25-13)15-5-7-16(23)8-6-15)18-11-19(27-26-18)21(28)24-12-14-3-9-17(29-2)10-4-14/h3-11H,12H2,1-2H3,(H,24,28)(H,26,27) |
InChI Key |
PFYHXLFTAAKFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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